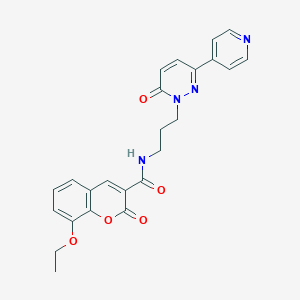
8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide, with the CAS number 1021137-80-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C24H22N4O5 with a molecular weight of 446.5 g/mol. The structure features a chromene backbone, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Kinase Inhibition : Many derivatives of chromenes and pyridazines are known to inhibit specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and other receptor tyrosine kinases. This inhibition can lead to reduced tumor growth and metastasis .
- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which help in mitigating oxidative stress within cells, contributing to their protective effects against various diseases .
Anticancer Properties
Several studies have documented the anticancer potential of pyridazine derivatives. For instance, compounds structurally related to the target molecule have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation. The mechanism likely involves the modulation of inflammatory cytokines and pathways .
Case Studies and Research Findings
- In vitro Studies : In vitro assays on cancer cell lines have demonstrated that similar compounds can significantly reduce cell viability at micromolar concentrations. The IC50 values reported for related compounds range from 0.5 to 5 µM, indicating potent activity against specific cancer types .
- Animal Models : Preliminary studies using animal models have suggested that these compounds can decrease tumor size when administered at therapeutic doses. For example, a study indicated a reduction in tumor volume by approximately 60% in xenograft models treated with pyridazine derivatives .
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
8-ethoxy-2-oxo-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-2-32-20-6-3-5-17-15-18(24(31)33-22(17)20)23(30)26-11-4-14-28-21(29)8-7-19(27-28)16-9-12-25-13-10-16/h3,5-10,12-13,15H,2,4,11,14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTCJLBXRFBKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














